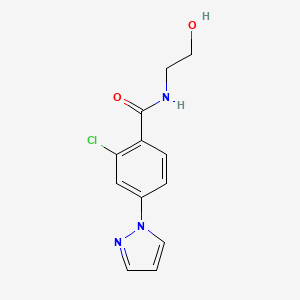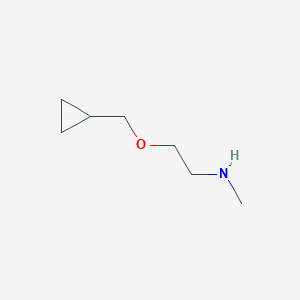![molecular formula C7H8N2O3S2 B1328214 (4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide CAS No. 1030422-56-0](/img/structure/B1328214.png)
(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide” is a chemical compound used in proteomics research . Its molecular formula is C7H8N2O3S2 .
Physical And Chemical Properties Analysis
This compound’s physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on various chemical databases .Scientific Research Applications
Anticancer Applications
Oxime ethers, which are structurally related to the compound , have been widely used in the development of anticancer agents. They are known for their high efficacy and low toxicity .
Antimicrobial and Antiviral Applications
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold, which shares a similar thiazine core with our compound, exhibits antimicrobial and antiviral activities .
Antihypertensive and Antidiabetic Applications
Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide structure have also been reported to have antihypertensive and antidiabetic properties .
KATP Channel Activation
This class of compounds has been evaluated as pancreatic β-cells KATP-channel openers, which is crucial in regulating insulin release .
AMPA Receptor Modulation
AMPA receptor modulators are another application of the benzothiadiazine-1,1-dioxide scaffold. These receptors play a role in fast synaptic transmission in the central nervous system .
Antifungal Applications
Related compounds have been designed and synthesized to test against various phytopathogenic fungi. Some derivatives exhibit substantial and broad-spectrum antifungal activities .
properties
IUPAC Name |
(NZ)-N-(2-methyl-1,1-dioxo-3H-thieno[2,3-e]thiazin-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S2/c1-9-4-5(8-10)7-6(2-3-13-7)14(9,11)12/h2-3,10H,4H2,1H3/b8-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVSHEYUKKVEEC-YVMONPNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=NO)C2=C(S1(=O)=O)C=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=N/O)/C2=C(S1(=O)=O)C=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1328136.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1328139.png)





![3',4'-Difluoro[1,1'-biphenyl]-2-amine](/img/structure/B1328164.png)
![N-(4'-Amino-3'-fluoro[1,1'-biphenyl]-4-yl)-N,N-dimethylamine](/img/structure/B1328166.png)

![2-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B1328180.png)